Antipyrine
Overview
Description
C₁₁H₁₂N₂O . It was first synthesized by Ludwig Knorr in the early 1880s and patented in 1883 . Antipyrine is an analgesic (pain-reducing), antipyretic (fever-reducing), and anti-inflammatory drug. It has been used both orally and as ear drops .
Mechanism of Action
Target of Action
Phenazone, also known as antipyrine, is an analgesic, antipyretic, and anti-inflammatory drug . The primary targets of Phenazone are the cyclooxygenase enzymes (COX-1, COX-2, and COX-3) involved in prostaglandin synthesis . Prostaglandins play a key role in the generation of pain and inflammatory responses.
Mode of Action
Phenazone acts primarily in the central nervous system (CNS), increasing the pain threshold by inhibiting the cyclooxygenase enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin, thereby reducing pain, inflammation, and fever.
Biochemical Pathways
It is known that phenazone can influence the production of prostacyclin and thromboxane in human umbilical arteries . These substances are part of the eicosanoid pathway and play crucial roles in inflammation and homeostasis.
Pharmacokinetics
Phenazone is absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 1-2 hours . It has an elimination half-life of about 12 hours , indicating that it is metabolized and excreted relatively slowly. This slow elimination can lead to prolonged effects, especially with repeated dosing.
Action Environment
Environmental factors such as diet and nutritional status can influence the metabolism and efficacy of Phenazone . For example, a protein-rich diet can accelerate the elimination of Phenazone, potentially reducing its therapeutic effects. Conversely, protein deficiency can decrease Phenazone clearance, potentially leading to increased effects or toxicity. Therefore, individual dietary and nutritional status should be considered when prescribing Phenazone.
Biochemical Analysis
Biochemical Properties
Phenazone interacts with various enzymes, proteins, and other biomolecules. It is mainly metabolized in the liver microsomes via the cytochrome P-450 pathway . Phenazone can be used as a model substance to study the biotransformation capacity of a particular metabolic pathway, indicating the stage of liver damage and the extent to which the structural integrity of hepatocytes is maintained .
Temporal Effects in Laboratory Settings
In a study on rabbits with experimental common bile duct obstruction, the pharmacokinetic parameters suggested an impaired biotransformation of Phenazone, leading to slower drug elimination . This indicates that Phenazone’s effects can change over time in laboratory settings.
Dosage Effects in Animal Models
The effects of Phenazone vary with different dosages in animal models. In the same study on rabbits, it was found that obstructive cholestasis could influence the pharmacokinetics of Phenazone
Metabolic Pathways
Phenazone is involved in various metabolic pathways, interacting with enzymes or cofactors. It is mainly metabolized in the liver microsomes via the cytochrome P-450 pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
Antipyrine is synthesized by the condensation of phenylhydrazine and ethyl acetoacetate under basic conditions. The resulting intermediate compound, 1-phenyl-3-methylpyrazolone, is then methylated using dimethyl sulfate or methyl iodide . The synthesis process involves the following steps:
Condensation: Phenylhydrazine reacts with ethyl acetoacetate in the presence of a base to form 1-phenyl-3-methylpyrazolone.
Methylation: The intermediate compound is methylated using dimethyl sulfate or methyl iodide to produce this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:
Preparation of Reactants: Phenylhydrazine and ethyl acetoacetate are prepared in large quantities.
Reaction Control: The reaction temperature and pH are carefully controlled to ensure efficient condensation and methylation.
Purification: The final product is purified using crystallization or other suitable methods to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Antipyrine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridazine tetracarboxylic acid using potassium permanganate.
Reduction: This compound can be reduced to form different derivatives, such as 4-aminothis compound.
Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products
Oxidation: Pyridazine tetracarboxylic acid.
Reduction: 4-aminothis compound.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Antipyrine has a wide range of scientific research applications, including:
Chemistry: This compound is used as a probe to study the effects of other drugs on liver enzymes.
Biology: It is used in the study of drug metabolism and enzyme activity.
Medicine: This compound is used in combination with benzocaine for the symptomatic relief of acute otitis media.
Industry: This compound is used in the synthesis of various derivatives for different industrial applications.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: An analgesic and antipyretic that was widely used before being withdrawn due to safety concerns.
Aspirin: A widely used analgesic, antipyretic, and anti-inflammatory drug.
Paracetamol: An analgesic and antipyretic with a similar mechanism of action.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.
Uniqueness of Antipyrine
This compound was one of the earliest synthetic medications and has a unique chemical structure compared to other analgesics and antipyretics . Its ability to act as a probe for studying drug metabolism and enzyme activity in the liver sets it apart from other similar compounds .
Properties
IUPAC Name |
1,5-dimethyl-2-phenylpyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOALNAAJBPNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Record name | ANTIPYRINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021117 | |
Record name | Phenazone | |
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Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, COLOURLESS CRYSTALS OR WHITE POWDER. | |
Record name | Antipyrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |
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Record name | ANTIPYRINE | |
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Boiling Point |
319 °C | |
Record name | Antipyrine | |
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Record name | ANTIPYRINE | |
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Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4), 4.74e+01 g/L, Solubility in water: very good | |
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Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Antipyrine | |
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Record name | ANTIPYRINE | |
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Density |
Relative density (water = 1): 1.19 | |
Record name | ANTIPYRINE | |
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Mechanism of Action |
Antipyrine is thought to act primarily in the CNS, increasing the pain threshold by inhibiting both isoforms of cyclooxygenase, COX-1, COX-2, and COX-3 enzymes involved in prostaglandin (PG) synthesis. | |
Record name | Antipyrine | |
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CAS No. |
60-80-0 | |
Record name | Antipyrine | |
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Record name | Antipyrine | |
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Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl- | |
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Record name | ANTIPYRINE | |
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Record name | Antipyrine | |
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Record name | ANTIPYRINE | |
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Melting Point |
114 °C, 113 °C | |
Record name | Antipyrine | |
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URL | https://www.drugbank.ca/drugs/DB01435 | |
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Record name | Antipyrine | |
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URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Phenazone is primarily metabolized in the liver by the cytochrome P450 enzyme system, undergoing oxidation to form various metabolites, including 4-hydroxyphenazone, 3-hydroxymethylphenazone, and norphenazone. [, , , ]
A: Various factors can influence phenazone elimination, including liver disease, [] acute leukemia, [] acute biliary pancreatitis, [] breast cancer, [, ] ovariectomy in women, [] and the use of drugs like cimetidine and perazine. [, ]
A: Studies show that drug absorption and hepatic drug-metabolizing capacity, including phenazone, appear to be unaffected 12–57 months after intestinal shunting for obesity. []
A: Research indicates that schistosomiasis infection in mice can lead to a decrease in phenazone clearance, potentially due to altered activity of drug-metabolizing enzymes. []
A: Research suggests that pyrazolone derivatives like aminophenazone, phenazone, and propyphenazone can initially inhibit and subsequently stimulate monooxygenase-dependent biotransformation steps. [] This biphasic effect is thought to be caused by the interaction of these compounds with different forms of cytochrome P450.
A: Phenazone, specifically the antipyrine component of dichloralphenazone, can stimulate drug-oxidizing enzymes in the liver, leading to a decrease in plasma warfarin concentration and potentially impacting anticoagulant control. [, ]
A: Studies show that cannabis extract, particularly its cannabidiol content, can inhibit the microsomal activity of the liver, leading to inhibition of phenazone metabolism in mice. [] This suggests potential drug interactions with cannabis use.
A: Studies investigated the photochemical decomposition of phenazone and its derivatives under UV irradiation in aqueous solutions, both in the presence and absence of oxygen. [, ] The kinetics of decomposition in the solid state was also studied. []
A: Yes, research used phenazone as a model pharmaceutical residue to study redox dynamics during artificial recharge of groundwater, demonstrating its degradation behavior under different redox conditions. []
A: Various analytical methods have been used to quantify phenazone and its metabolites, including spectrophotometry, [, , ] gas chromatography, [, ] and high-performance liquid chromatography (HPLC). [, , , ]
A: Yes, validated RP-HPLC methods have been developed for the simultaneous determination of phenazone with other drugs, such as lidocaine hydrochloride, [] and a quaternary mixture including propyphenazone and their respective impurities. [] These methods ensure accurate quantification and quality control of these pharmaceutical products.
A: Research investigated the mass spectra of various phenazone derivatives, analyzing fragmentation pathways and the impact of substituents on their photochemical stability. [] The study revealed a relationship between the type of substituent and the intensity of certain ions, offering insights into the structure-activity relationship.
A: A long-term study on rats found that phenazone administration was associated with the development of renal pelvic tumors. [] The study highlights the importance of careful consideration regarding the long-term use of phenazone-containing medications.
A: While not extensively documented, case reports suggest a potential link between cutaneous contact with phenazone-containing creams and the development of agranulocytosis. []
A: Studies in mice revealed that phenazone could potentiate the local anesthetic effect of lidocaine, suggesting a synergistic interaction between the two compounds. [, ]
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